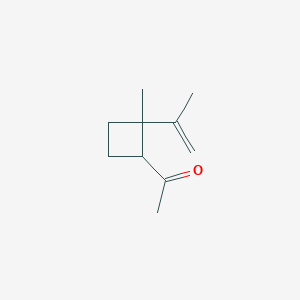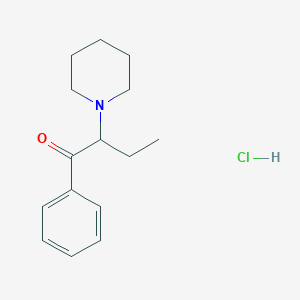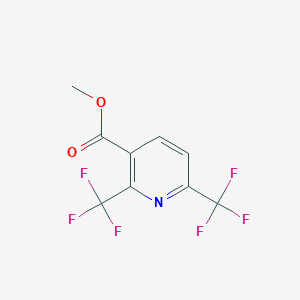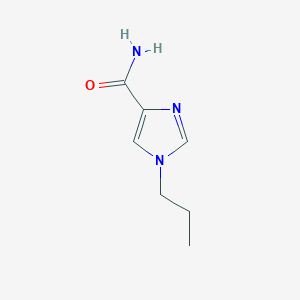
1-propyl-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-imidazole-4-carboxamide, also known as PIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PIC is a heterocyclic compound that contains an imidazole ring and a carboxamide group. It has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-propyl-1H-imidazole-4-carboxamide is not fully understood, but studies have suggested that it acts by modulating the activity of various receptors in the body. 1-propyl-1H-imidazole-4-carboxamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression. 1-propyl-1H-imidazole-4-carboxamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of histone deacetylases, 1-propyl-1H-imidazole-4-carboxamide can induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-propyl-1H-imidazole-4-carboxamide has been found to exhibit unique biochemical and physiological effects. Studies have shown that 1-propyl-1H-imidazole-4-carboxamide can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. 1-propyl-1H-imidazole-4-carboxamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle. In addition to its anti-cancer properties, 1-propyl-1H-imidazole-4-carboxamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression. 1-propyl-1H-imidazole-4-carboxamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-propyl-1H-imidazole-4-carboxamide in lab experiments is its unique biochemical and physiological effects. 1-propyl-1H-imidazole-4-carboxamide has been found to exhibit anti-cancer properties, anti-inflammatory properties, and modulate the activity of GABA receptors. Another advantage of using 1-propyl-1H-imidazole-4-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. However, one of the limitations of using 1-propyl-1H-imidazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for the study of 1-propyl-1H-imidazole-4-carboxamide. One direction is to further investigate its potential applications in cancer research. Studies could focus on the mechanism of action of 1-propyl-1H-imidazole-4-carboxamide and its effects on different types of cancer cells. Another direction is to investigate the potential applications of 1-propyl-1H-imidazole-4-carboxamide in the field of neuroscience. Studies could focus on the effects of 1-propyl-1H-imidazole-4-carboxamide on GABA receptors and its potential as a treatment for anxiety and depression. Finally, future studies could focus on improving the synthesis method of 1-propyl-1H-imidazole-4-carboxamide to make it more efficient and cost-effective.
Conclusion
In conclusion, 1-propyl-1H-imidazole-4-carboxamide is a unique chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-propyl-1H-imidazole-4-carboxamide has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. It has been extensively studied for its potential applications in cancer research and neuroscience. While there are limitations to using 1-propyl-1H-imidazole-4-carboxamide in lab experiments, its unique properties make it an interesting compound to study. Future studies could focus on improving the synthesis method of 1-propyl-1H-imidazole-4-carboxamide and investigating its potential applications in various fields.
Synthesemethoden
1-propyl-1H-imidazole-4-carboxamide can be synthesized using various methods, including the reaction of 1-propyl-1H-imidazole with chloroformic acid, the reaction of 1-propyl-1H-imidazole with isocyanates, and the reaction of 1-propyl-1H-imidazole with phosgene. The most commonly used method for synthesizing 1-propyl-1H-imidazole-4-carboxamide is the reaction of 1-propyl-1H-imidazole with chloroformic acid. This method involves the addition of chloroformic acid to 1-propyl-1H-imidazole in the presence of a base such as triethylamine. The resulting product is 1-propyl-1H-imidazole-4-carboxamide, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-propyl-1H-imidazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-propyl-1H-imidazole-4-carboxamide is in the field of cancer research. Studies have shown that 1-propyl-1H-imidazole-4-carboxamide exhibits anti-cancer properties by inducing apoptosis in cancer cells. 1-propyl-1H-imidazole-4-carboxamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle. In addition to cancer research, 1-propyl-1H-imidazole-4-carboxamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that 1-propyl-1H-imidazole-4-carboxamide can modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Eigenschaften
CAS-Nummer |
129993-49-3 |
|---|---|
Produktname |
1-propyl-1H-imidazole-4-carboxamide |
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-propylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-3-10-4-6(7(8)11)9-5-10/h4-5H,2-3H2,1H3,(H2,8,11) |
InChI-Schlüssel |
TYARCZZSGBIMLK-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(N=C1)C(=O)N |
Kanonische SMILES |
CCCN1C=C(N=C1)C(=O)N |
Synonyme |
1H-Imidazole-4-carboxamide,1-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



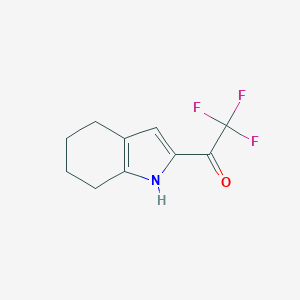
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
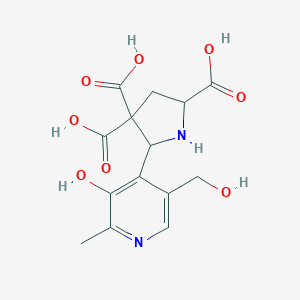
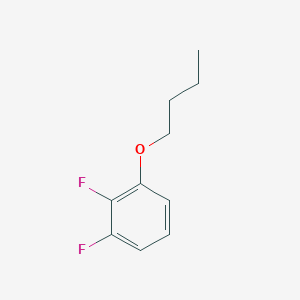
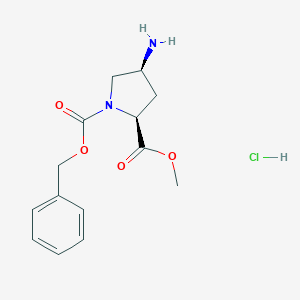
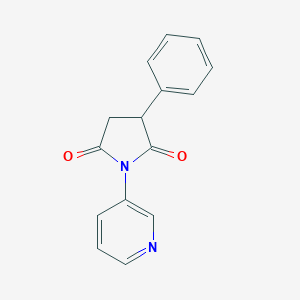
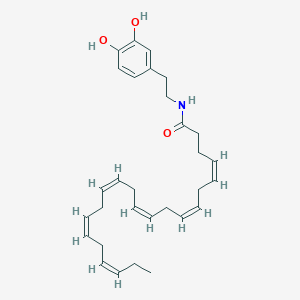
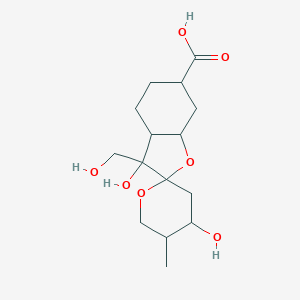
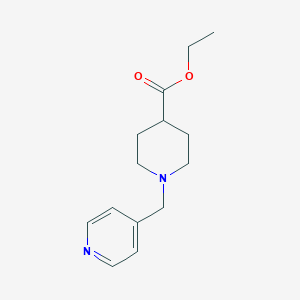
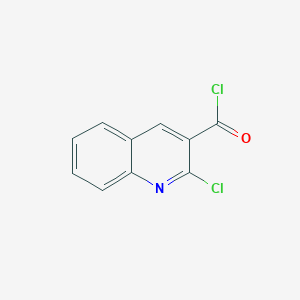
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
